Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate
Overview
Description
Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C18H21N3O2. It is known for its complex structure, which includes a benzoate ester, an amino group, and a phenylpiperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoate Ester: The starting material, 3-nitrobenzoic acid, is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 3-nitrobenzoate.
Reduction of the Nitro Group: The nitro group in methyl 3-nitrobenzoate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in methyl 3-amino benzoate.
Formation of the Phenylpiperazine Moiety: The final step involves the reaction of methyl 3-amino benzoate with 1-phenylpiperazine under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-(4-phenylpiperazin-1-yl)benzoate
- Methyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate
Uniqueness
Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate is unique due to its specific structural configuration, which imparts distinct biological activities compared to its analogs. The presence of the phenyl group in the piperazine ring enhances its interaction with certain biological targets, making it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-18(22)14-7-8-17(16(19)13-14)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFVTIIWLSODHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331331 | |
Record name | methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665710 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65639-65-8 | |
Record name | methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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